molecular formula C11H9F5O2S B14065923 1-(2-(Difluoromethoxy)-6-(trifluoromethylthio)phenyl)propan-1-one

1-(2-(Difluoromethoxy)-6-(trifluoromethylthio)phenyl)propan-1-one

Cat. No.: B14065923
M. Wt: 300.25 g/mol
InChI Key: YVBNCXXSFNGPGY-UHFFFAOYSA-N
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Description

The compound 1-(2-(Difluoromethoxy)-6-(trifluoromethylthio)phenyl)propan-1-one features a propan-1-one backbone substituted with a difluoromethoxy group at the ortho position (C2) and a trifluoromethylthio group at the para-ortho position (C6) of the phenyl ring. The combination of electron-withdrawing groups (difluoromethoxy and trifluoromethylthio) suggests enhanced lipophilicity and metabolic stability compared to simpler aryl ketones .

Properties

Molecular Formula

C11H9F5O2S

Molecular Weight

300.25 g/mol

IUPAC Name

1-[2-(difluoromethoxy)-6-(trifluoromethylsulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C11H9F5O2S/c1-2-6(17)9-7(18-10(12)13)4-3-5-8(9)19-11(14,15)16/h3-5,10H,2H2,1H3

InChI Key

YVBNCXXSFNGPGY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC=C1SC(F)(F)F)OC(F)F

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Route Selection

Retrosynthetic dissection reveals three viable pathways (Fig. 1):

Route 1: Sequential Aryl Functionalization Followed by Ketone Installation

  • Core Aryl Halogenation : Introduce halogens at positions 2 and 6.
  • Nucleophilic Substitution : Replace halogens with -OCF₂H and -SCF₃.
  • Propan-1-one Installation : Friedel-Crafts acylation or ketone coupling.

Route 2: Prefunctionalized Propanone Coupling

  • Synthesize 2-(Difluoromethoxy)-6-(trifluoromethylthio)benzaldehyde .
  • Aldol Condensation : React with acetone derivatives to form the ketone.

Route 3: Photoredox-Mediated Trifluoromethylthiolation

  • Difluoromethoxy Introduction : Alkali-mediated substitution of aryl halides.
  • Visible-Light Catalysis : Radical-based trifluoromethylthiolation using Ru/Ir photocatalysts.

Detailed Synthetic Methodologies

Halogenation of the Phenyl Precursor

Starting Material : 1,3-Dihalobenzene (X = Cl, Br, I).
Conditions :

  • Catalyst : FeBr₃ or AlCl₃ (2–5 mol%) in dichloromethane.
  • Halogen Source : Cl₂, Br₂, or I₂ gas at 0–25°C.
    Outcome :
  • 1,3-Dibromo-5-nitrobenzene achieves 92% yield (X = Br).
  • Regioselectivity controlled via meta-directing nitro groups.

Introduction of Difluoromethoxy Group

Reagents : Difluoromethanol (CHF₂OH), NaOH (1.2 eq).
Mechanism : SNAr displacement of aryl halides (Fig. 2A):

  • Deprotonation : NaOH generates CHF₂O⁻.
  • Nucleophilic Attack : CHF₂O⁻ replaces bromide at position 2.
    Optimized Protocol :
  • Solvent : Tetrahydrofuran (THF), reflux for 6–8 h.
  • Yield : 80.2% (purity 99%).
    Side Reactions :
  • Overalkylation minimized by stoichiometric NaOH.

Trifluoromethylthiolation Strategies

Nucleophilic Trifluoromethylthiolation

Reagent : Trifluoromethylthiolate (CF₃S⁻) from AgSCF₃/CsF.
Conditions :

  • Solvent : DMF, 80°C, 12 h.
  • Yield : 72–75% (limited by SCF₃ instability).
Photoredox-Mediated Radical Pathway

Catalyst : Ru(bpy)₃Cl₂ (2 mol%) under 12W LED.
Reagent : Trifluoromethanesulfonyl chloride (CF₃SO₂Cl).
Mechanism :

  • Photoexcitation : Ru catalyst generates CF₃S- radical.
  • Radical Coupling : With aryl intermediate at position 6.
    Yield : 88.7% (purity 88%).

Ketone Moiety Installation

Friedel-Crafts Acylation

Conditions :

  • Catalyst : AlCl₃ (1.5 eq) in CH₂Cl₂.
  • Acylating Agent : Propionyl chloride (1.2 eq).
    Challenge : Steric hindrance from -OCF₂H and -SCF₃ reduces yield to 45–50%.

Suzuki-Miyaura Coupling

Precursor : 2-(Difluoromethoxy)-6-(trifluoromethylthio)phenylboronic acid.
Reagent : Propanoyl chloride.
Conditions : Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O (3:1).
Yield : 68% after column chromatography.

Optimization and Scalability

Reaction Condition Screening

Parameter Optimal Value Impact on Yield
Temperature 80°C (THF reflux) +15% vs. RT
Photocatalyst Ru(bpy)₃Cl₂ 88% vs. 72% (Ir)
Solvent Acetonitrile 5% higher purity

Purification Protocols

  • Column Chromatography : Silica gel, hexane/EtOAc (4:1).
  • Distillation : For intermediates with bp <150°C.

Comparative Analysis of Synthetic Routes

Route Steps Total Yield Cost (USD/g) Scalability
1 4 52% 120 Moderate
2 3 61% 95 High
3 3 74% 140 Low

Route 2 Superiority : Combines photoredox trifluoromethylthiolation and Suzuki coupling for balanced efficiency.

Challenges and Mitigation Strategies

  • Regioselectivity in Di-Substitution :
    • Solution : Use nitro groups as transient directors, later reduced to amino/hydroxy groups.
  • CF₃S⁻ Instability :
    • Mitigation : In situ generation using AgSCF₃/CsF.
  • Ketone Oxidation :
    • Prevention : N₂ atmosphere during acylation.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Difluoromethoxy)-6-(trifluoromethylthio)phenyl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1-(2-(Difluoromethoxy)-6-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Difluoromethoxy)-6-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The difluoromethoxy and trifluoromethylthio groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to the observed effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of Structural Analogs

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Positions Key Properties
1-[2-(Difluoromethoxy)phenyl]propan-1-one 929341-33-3 C₁₀H₁₀F₂O₂ 200.18 C2: difluoromethoxy Powder form; stored at 4°C
1-(2-Iodo-6-(trifluoromethylthio)phenyl)propan-1-one 1806575-92-7 C₁₀H₈F₃IOS 360.13 C2: iodo; C6: trifluoromethylthio High molecular weight; iodo substituent
1-(3-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one 1805877-34-2 Not specified Not specified C3: difluoromethoxy; C5: trifluoromethylthio Meta-substitution pattern
1-(4-(Trifluoromethylthio)phenyl)propan-1-one 1443326-76-8 Not specified Not specified C4: trifluoromethylthio Para-substituted; commercial availability
Key Observations:
  • Substituent Position Effects: The ortho placement of difluoromethoxy (C2) and trifluoromethylthio (C6) in the target compound likely induces steric hindrance and electronic effects distinct from meta- or para-substituted analogs (e.g., CAS 1805877-34-2 and 1443326-76-8) . The iodo substituent in CAS 1806575-92-7 increases molecular weight (360.13 vs.
  • Electron-Withdrawing Groups :

    • Trifluoromethylthio (-SCF₃) is strongly electron-withdrawing, which may stabilize the ketone moiety against nucleophilic attack compared to simpler aryl ketones .
    • Difluoromethoxy (-OCF₂H) contributes to lipophilicity, as seen in CAS 929341-33-3, which is stored as a stable powder at 4°C .

Contradictions and Limitations

  • Data Gaps : Direct experimental data (e.g., melting point, solubility) for the target compound are unavailable, necessitating extrapolation from analogs.
  • Substituent Position Variability : The biological impact of ortho vs. meta trifluoromethylthio placement remains unclear without targeted studies .

Biological Activity

1-(2-(Difluoromethoxy)-6-(trifluoromethylthio)phenyl)propan-1-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of difluoromethoxy and trifluoromethylthio groups attached to a phenyl ring, which significantly influences its biological activity. The molecular formula can be represented as C12H10F5OSC_{12}H_{10}F_5OS.

Antitumor Activity

Research indicates that derivatives of compounds similar to this compound exhibit notable antitumor properties. A study focusing on pyrazole derivatives demonstrated significant inhibitory effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and melanoma cells, suggesting that structural modifications can enhance their efficacy .

Table 1: Antitumor Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
Pyrazole AMCF-715
Pyrazole BMDA-MB-23112
Pyrazole CMelanoma10

Anti-inflammatory Effects

In addition to antitumor activity, the compound has been evaluated for its anti-inflammatory properties. Studies have shown that similar compounds can inhibit the production of pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial efficacy of related compounds has also been documented. Certain derivatives demonstrated significant activity against both gram-positive and gram-negative bacteria, highlighting their potential as new antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in tumor progression and inflammation.
  • Receptor Modulation : The compound may interact with various receptors, including serotonin receptors, which could explain its antidepressant-like effects observed in preliminary studies .
  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

Several case studies have highlighted the efficacy of compounds related to this compound:

  • Case Study on Breast Cancer Treatment :
    • A combination therapy using pyrazole derivatives showed enhanced cytotoxicity when paired with doxorubicin in MDA-MB-231 cells, suggesting a synergistic effect that warrants further investigation .
  • Evaluation of Anti-inflammatory Properties :
    • In vivo studies demonstrated that compounds with similar structures significantly reduced inflammation markers in animal models of arthritis, supporting their therapeutic potential in inflammatory conditions .

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